molecular formula C17H18BrNO2 B15008954 N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline

N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline

Cat. No.: B15008954
M. Wt: 348.2 g/mol
InChI Key: YHTLZBIPUYAGPY-UHFFFAOYSA-N
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Description

(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux.

  • Starting Materials

    • 5-Bromo-2,4-dimethoxybenzaldehyde
    • 2,4-Dimethylaniline
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst like hydrochloric acid or sulfuric acid
    • Temperature: Reflux conditions (around 70-80°C)
    • Duration: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Corresponding nitroso or nitro compounds

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

Research into its potential pharmacological properties, including its activity as an antimicrobial or anticancer agent.

Industry

Possible use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-2,5-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE
  • (E)-1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)METHANIMINE

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C17H18BrNO2/c1-11-5-6-15(12(2)7-11)19-10-13-8-14(18)17(21-4)9-16(13)20-3/h5-10H,1-4H3

InChI Key

YHTLZBIPUYAGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)Br)C

Origin of Product

United States

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